5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-4(6(12)13)3-9-7-8-1-2-10(5)7/h1-3H,(H,8,9)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXAFRQZYWEOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C(=CN=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo-pyrimidine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[1,2-a]pyrimidine Derivatives
(a) Imidazo[1,2-a]pyrimidine-6-carboxylic Acid (CAS: 944896-64-4)
- Molecular formula : C₇H₅N₃O₂
- Molecular weight : 163.13 g/mol .
- Key difference : Lacks the 5-oxo and 8H groups, reducing hydrogen-bonding capacity (TPSA: 72 Ų vs. 82 Ų for the target compound).
- Applications : Used in drug discovery for its simpler scaffold and ease of functionalization .
(b) Ethyl 5-Oxo-1,5-dihydro-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS: 112273-77-5)
Triazolo- and Pyrrolo-Fused Pyrimidines
(a) 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (4-sulfamoylphenyl)amide
- Structure : Incorporates a triazole ring fused to pyrimidine and a sulfamoylphenylamide substituent.
- Key difference : The triazole ring increases aromaticity and metabolic stability, while the sulfamoyl group enhances target binding (e.g., kinase inhibition) .
(b) 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic Acid Hydrate
- Molecular formula : C₇H₈N₄O₄
- Molecular weight : 212.17 g/mol .
- Key difference : Methyl substitution and triazole fusion improve steric bulk and solubility (hydrate form) for crystallographic studies .
(c) 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
Pyridine- and Thiazolo-Fused Analogs
(a) Imazamox and Imazethapyr (Herbicides)
- Structures: 2-(Imidazolinonyl)pyridinecarboxylic acids.
- Key difference : Pyridine core instead of pyrimidine, with bulky isopropyl/methyl groups conferring herbicidal activity via acetolactate synthase inhibition .
(b) Pipemidic Acid (Antibacterial)
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | MW (g/mol) | XLogP3 | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₇H₅N₃O₃ | 179.13 | -0.7 | 82 | 5-oxo, 6-carboxylic acid |
| Imidazo[1,2-a]pyrimidine-6-COOH | C₇H₅N₃O₂ | 163.13 | -0.5 | 72 | 6-carboxylic acid |
| Pipemidic Acid | C₁₄H₁₇N₅O₃ | 303.32 | 1.2 | 95 | Pyrido-pyrimidine, ethyl, COOH |
| Imazamox | C₁₅H₁₉N₃O₄ | 305.33 | 1.8 | 93 | Pyridine, imidazolinone, COOH |
Biological Activity
5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid belongs to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole and pyrimidine ring structure. This unique configuration contributes to its biological activity and potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor or modulator of signaling pathways through mechanisms such as:
- Binding to Active Sites : The compound can inhibit enzyme activity by binding to the active site.
- Receptor Interaction : It may modulate receptor signaling through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of bacteria, demonstrating potential as a novel antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 14 |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various models. In a study evaluating paw edema in rats, it demonstrated significant inhibition compared to standard anti-inflammatory drugs like indomethacin.
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| 5-Oxo-8H-imidazo... | 43.17 | 36.35 |
| Indomethacin | 47.72 | 42.22 |
Anticancer Activity
5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid has been investigated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including KRAS G12C-mutated NCI-H358 cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| NCI-H358 | 9.5 | |
| MCF-7 | 12.3 | |
| HepG2 | 10.1 |
Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Study : A study involving the testing of various derivatives against common pathogens showed that modifications on the carboxylic acid group enhanced antimicrobial efficacy.
- Anti-inflammatory Research : In vivo models demonstrated that the compound significantly reduced inflammation markers in treated groups compared to controls.
- Cancer Cell Line Testing : The compound's ability to induce apoptosis in cancer cells was observed through flow cytometry analysis, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid and its derivatives?
- Methodological Answer: Synthesis often involves multicomponent reactions (MCRs) or condensation reactions. For example, hydrazine derivatives can react with ethyl carboxylate precursors under reflux in alcoholic solvents (e.g., ethanol, methanol) at 78–80°C to yield target compounds . Key intermediates like ethyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate are synthesized via cyclization of aminopyrimidine derivatives with ketones or aldehydes .
- Critical Parameters: Solvent polarity, temperature, and stoichiometric ratios of reactants significantly affect yields. Hydrazine derivatives are preferred for their mild reactivity and high selectivity .
Q. How is the structural characterization of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid performed?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substitution patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches. Mass spectrometry (HRMS) validates molecular weight .
- Example: In imidazo[1,2-a]pyrimidine analogs, ¹³C NMR typically shows a carbonyl carbon signal at δ 165–175 ppm, while the carboxylic acid proton appears as a broad singlet in ¹H NMR (δ 10–12 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for structurally similar imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer: Discrepancies often arise from minor structural variations (e.g., substituent position or electronic effects). Systematic comparison of analogs via:
- Structure-Activity Relationship (SAR) Studies: Testing substituent effects (e.g., methyl vs. phenyl groups) on bioactivity .
- Computational Modeling: Molecular docking to predict binding affinities to targets like enzymes or receptors .
- Case Study: 2-Methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits enhanced antimicrobial activity compared to unsubstituted analogs due to improved lipophilicity .
Q. What experimental strategies optimize the stability of 5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid under physiological conditions?
- Methodological Answer: Stability challenges (e.g., hydrolysis of the carboxylic acid group) are addressed by:
- Prodrug Design: Esterification of the carboxylic acid to improve membrane permeability .
- pH-Dependent Studies: Assessing degradation kinetics in buffers mimicking biological environments (pH 4–7.4) .
Q. How can researchers design assays to evaluate the enzyme inhibitory potential of this compound?
- Methodological Answer:
- Target Selection: Prioritize enzymes with imidazo[1,2-a]pyrimidine-binding pockets (e.g., kinases, cyclooxygenases) .
- Assay Types:
- In vitro enzymatic inhibition (e.g., fluorescence-based assays for IC₅₀ determination).
- In silico screening using homology models of target proteins .
- Validation: Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Post Hoc Tests: Compare activity across derivatives with Bonferroni correction to control Type I errors .
- Software Tools: GraphPad Prism, R packages (e.g., drc for dose-response curves).
Q. How can crystallography resolve ambiguities in imidazo[1,2-a]pyrimidine derivative structures?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond-length and angle data. For example, imidazo[1,2-a]pyrimidine analogs show planar heterocyclic cores with dihedral angles <5° between fused rings .
- Limitations: Poorly crystalline compounds require alternative methods like powder XRD paired with DFT calculations .
Cross-Disciplinary Applications
Q. What strategies integrate computational chemistry with experimental data for imidazo[1,2-a]pyrimidine research?
- Methodological Answer:
- Hybrid Workflow:
Docking Simulations: Predict binding modes using AutoDock Vina or Schrödinger Suite .
MD Simulations: Assess ligand-protein complex stability (e.g., GROMACS, AMBER).
Experimental Validation: Compare computational predictions with SPR or ITC binding data .
- Case Study: Imidazo[1,2-a]pyridine derivatives showed strong correlation (R² >0.85) between docking scores and in vitro CDK inhibition .
Q. How can imidazo[1,2-a]pyrimidine derivatives be applied in material science?
- Methodological Answer:
- Electron-Deficient Cores: Utilize conjugated π-systems for organic semiconductors or optoelectronic materials.
- Coordination Chemistry: Chelate metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
- Synthesis Tip: Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
